1-Pivaloylpiperidine-4-ol

Description

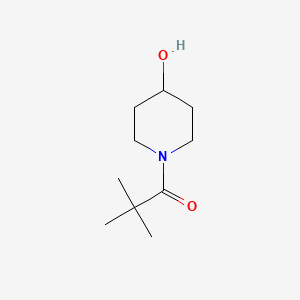

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

1-(4-hydroxypiperidin-1-yl)-2,2-dimethylpropan-1-one |

InChI |

InChI=1S/C10H19NO2/c1-10(2,3)9(13)11-6-4-8(12)5-7-11/h8,12H,4-7H2,1-3H3 |

InChI Key |

BRHBRPZIURBHMT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)N1CCC(CC1)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations Involving 1 Pivaloylpiperidine 4 Ol

Established Synthetic Routes to 1-Pivaloylpiperidine-4-ol and its Direct Precursors

The synthesis of this compound is primarily achieved through direct acylation of piperidin-4-ol precursors or via functional group transformation from a related piperidine (B6355638) intermediate.

The most direct method for synthesizing this compound is the N-acylation of piperidin-4-ol. This reaction involves treating piperidin-4-ol with a pivaloylating agent, such as pivalic anhydride (B1165640) or pivaloyl chloride. The reaction is typically performed in an inert solvent like dichloromethane (B109758) (DCM) and often requires a base to neutralize the acidic byproduct.

The pivaloylation of alcohols is a well-established transformation. organic-chemistry.org While some protocols for pivaloylation can proceed under solvent-free conditions, the acylation of amines is commonly facilitated by a catalyst. organic-chemistry.org

An alternative synthetic approach begins with 1-pivaloylpiperidine-4-carbaldehyde. This intermediate can be converted to the target alcohol, this compound, through a reduction reaction. This transformation specifically reduces the aldehyde functional group to a primary alcohol.

Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) are effective for this purpose. The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695) at controlled temperatures, often starting at 0°C and gradually warming to room temperature. This method is part of a broader strategy in organic synthesis where amides are activated and subsequently reduced to form cyclic amines like piperidines and pyrrolidines. nih.gov

The efficiency and selectivity of the pivaloylation of piperidin-4-ol are significantly influenced by the choice of catalysts and reagents.

Pivaloylating Agents : Pivalic anhydride is a common choice for this acylation. Its reaction with the piperidine nitrogen is catalyzed to proceed efficiently.

Catalysts : 4-(Dimethylamino)pyridine (DMAP) is an exceptionally effective catalyst for acylation reactions. sci-hub.stnih.gov The currently accepted mechanism for DMAP-catalyzed acylation involves the initial reaction of DMAP with the acyl donor (pivalic anhydride) to form a highly reactive acylpyridinium ion. sci-hub.stnih.gov This intermediate is then readily attacked by the nucleophile (the piperidine nitrogen), leading to the acylated product and regeneration of the catalyst. sci-hub.st Other catalysts that facilitate acylation include 4-(N,N-Dimethylamino)pyridine hydrochloride (DMAP·HCl) and Bismuth(III) triflate (Bi(OTf)₃), which can activate less reactive acylating agents. organic-chemistry.org

Bases : An auxiliary, non-nucleophilic base like triethylamine (B128534) (NEt₃) or N,N-diisopropylethylamine (DIPEA) is often included. sci-hub.stnih.gov Its role is to scavenge the acid (e.g., pivalic acid or HCl) generated during the reaction, preventing the protonation and deactivation of the DMAP catalyst and the starting amine. sci-hub.st

Reducing Agents : For the transformation of the aldehyde intermediate, sodium borohydride (NaBH₄) is a mild and selective reagent capable of reducing aldehydes in the presence of other functional groups like amides. nih.gov

| Reagent/Catalyst | Synthetic Route | Function |

|---|---|---|

| Pivalic Anhydride | Pivaloylation | Provides the pivaloyl group for N-acylation |

| 4-(Dimethylamino)pyridine (DMAP) | Pivaloylation | Nucleophilic catalyst that activates the acylating agent sci-hub.stnih.gov |

| Triethylamine (NEt₃) | Pivaloylation | Auxiliary base to neutralize acidic byproducts sci-hub.st |

| Sodium Borohydride (NaBH₄) | Reduction | Reduces the aldehyde group to an alcohol nih.gov |

Optimizing reaction conditions is crucial for maximizing product yield and minimizing side reactions. Key parameters include the choice of solvent, reaction temperature, and the stoichiometry of reagents.

For N-acylation, solvents such as dichloromethane (DCM) are commonly used. nih.gov The reaction temperature is typically maintained at 0°C during the addition of reagents to control the exothermic reaction and then allowed to warm to room temperature. nih.gov Studies on similar piperidine syntheses have shown that solvent choice can be critical; for instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF) was found to outperform other media like toluene (B28343) or dioxane in certain annulation reactions to form piperidines. rsc.org The order of reagent addition is also important; the catalyst and base are usually mixed with the substrate before the dropwise addition of the acylating agent. For reductions, maintaining a low temperature (0°C) initially is standard practice to ensure selectivity. nih.gov

| Parameter | Condition | Rationale |

|---|---|---|

| Solvent | Inert, aprotic (e.g., DCM, 2-MeTHF) | Prevents side reactions with reagents rsc.orgnih.gov |

| Temperature | Initial cooling (0°C), then ambient | Controls reaction rate and minimizes byproduct formation nih.govnih.gov |

| Base | Non-nucleophilic (e.g., NEt₃, DIPEA) | Neutralizes acid without competing in the main reaction sci-hub.stnih.gov |

| Catalyst Loading | Catalytic amounts (e.g., 1-10 mol%) | Ensures efficient reaction without requiring stoichiometric quantities |

Synthesis of Complex Analogues Incorporating the this compound Moiety

The this compound structure is a valuable building block for creating more elaborate molecules, particularly those with applications in medicinal chemistry. nih.govdntb.gov.uayoutube.com The protected nitrogen allows the hydroxyl group at the C-4 position to be used for further synthetic transformations.

The piperidin-4-ol moiety is frequently used in the synthesis of complex heterocyclic and polycyclic systems, notably spiro-heterocycles. nih.gov Spirocycles, which feature a single atom as the junction of two rings, are of significant interest in drug design. The ketone precursor to this compound, 1-pivaloyl-4-piperidone, can serve as a starting point for constructing spirocyclic systems.

For example, piperidone derivatives are used to synthesize spiro[chroman-2,4'-piperidin]-4-ones and other spiro diheterocycles. nih.govsemanticscholar.org Furthermore, research has demonstrated the synthesis of pyrazole (B372694) derivatives incorporating a 4-phenylpiperidin-4-ol (B156043) moiety, showcasing how the piperidinol core can be linked to other heterocyclic rings. researchgate.net In these syntheses, the N-protecting group (like the pivaloyl group) is essential for preventing unwanted side reactions at the nitrogen atom while the rest of the molecule is being constructed. The hydroxyl group of this compound can be used as a nucleophile or be converted into a leaving group to facilitate the formation of new rings, leading to complex spiro heterocyclic steroids or other intricate polycyclic frameworks. nih.govbeilstein-journals.org

Functionalization of the Hydroxyl Group for Diverse Derivatives

The hydroxyl group at the C4 position of this compound is a prime site for introducing molecular diversity. Standard organic transformations can be applied to this functional group to generate a wide range of derivatives. For instance, oxidation of the secondary alcohol yields the corresponding ketone, 1-pivaloyl-4-piperidone. This ketone is a versatile precursor for further modifications, such as the introduction of substituents at the C3 and C5 positions or conversion to other functional groups via reactions like the Wittig or Horner-Wadsworth-Emmons olefination.

Furthermore, the hydroxyl group can be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of various nucleophiles, including azides, halides, and carbon nucleophiles, at the C4 position. Esterification and etherification reactions are also commonly employed to append different functionalities, thereby altering the steric and electronic properties of the molecule for structure-activity relationship (SAR) studies in medicinal chemistry.

A common synthetic route involves the preparation of 4-hydroxypiperidine (B117109) from 4-piperidone, followed by N-acylation with pivaloyl chloride or protection with a Boc group using di-tert-butyl dicarbonate. google.comchemicalbook.com The resulting N-protected 4-hydroxypiperidine can then undergo various functionalizations at the hydroxyl position.

| Transformation | Reagents | Product Class | Potential Applications |

|---|---|---|---|

| Oxidation | PCC, Swern, Dess-Martin | 4-Piperidones | Precursors for further alkylation, olefination |

| Esterification | Acyl chlorides, Carboxylic acids (with coupling agents) | Esters | Prodrugs, SAR studies |

| Etherification | Alkyl halides (Williamson synthesis) | Ethers | Modulation of lipophilicity |

| Nucleophilic Substitution | 1. Tosyl chloride, pyridine (B92270) 2. Nucleophile (e.g., NaN3, NaCN) | Azides, Nitriles, etc. | Introduction of diverse functional groups |

Strategies for Stereochemical Control in Synthesis

Achieving stereochemical control is crucial in the synthesis of bioactive molecules, as different stereoisomers can exhibit vastly different pharmacological activities. nih.gov In the context of this compound derivatives, controlling the relative and absolute stereochemistry of substituents on the piperidine ring is a key synthetic challenge.

One major strategy involves leveraging the steric bulk of the N-pivaloyl group. This large group can direct the approach of incoming reagents to the face of the piperidine ring opposite to it, leading to the formation of specific diastereomers. acs.org For example, in reactions involving the formation of new stereocenters at positions adjacent to the nitrogen or at the C4 position, the pivaloyl group can enforce a particular ring conformation that favors one stereochemical outcome over another. acs.org This principle is evident in nucleophilic additions to the corresponding 4-piperidone, where the axial or equatorial attack of the nucleophile can be influenced by the N-acyl group.

Another powerful approach is the use of chiral auxiliaries or catalysts. rsc.orgresearchgate.net Chiral auxiliaries can be temporarily attached to the piperidine scaffold to direct a stereoselective transformation, after which they are removed. Asymmetric catalysis, employing chiral metal complexes or organocatalysts, can enantioselectively create new stereocenters. For instance, gold-catalyzed cyclization reactions have been developed for the modular and stereoselective synthesis of substituted piperidin-4-ols. nih.gov Similarly, organometallic complexes, such as those containing iridium or rhodium, have been used to achieve stereoselective hydrogenation of pyridine precursors to yield highly enantiomerically enriched piperidines. nih.gov

| Strategy | Description | Example Application |

|---|---|---|

| Substrate Control | The bulky N-pivaloyl group directs the approach of reagents, favoring the formation of one diastereomer. acs.org | Nucleophilic addition to 1-pivaloyl-4-piperidone. |

| Chiral Auxiliaries | A temporary chiral group is attached to the molecule to guide a stereoselective reaction. rsc.org | Use of η4-dienetricarbonyliron complexes as powerful chiral auxiliaries in cascade processes. rsc.org |

| Asymmetric Catalysis | Chiral catalysts (metal-based or organocatalysts) are used to create stereocenters with high enantioselectivity. nih.gov | Iridium-catalyzed stereoselective synthesis of substituted piperidines. nih.gov |

| Enzymatic Resolution | Enzymes are used to selectively react with one enantiomer of a racemic mixture, allowing for their separation. | Lipase-catalyzed resolution of racemic piperidine derivatives. |

Advanced Synthetic Techniques Applied to Pivaloylpiperidine Chemistry

Recent advances in synthetic organic chemistry have provided new tools for the construction and functionalization of complex molecules like pivaloylpiperidine derivatives. These techniques offer advantages in terms of efficiency, sustainability, and the ability to forge previously challenging chemical bonds.

Mechanochemical Approaches for Bond Formation

Mechanochemistry, which utilizes mechanical force (e.g., grinding or milling) to induce chemical reactions, has emerged as a powerful green chemistry tool. mdpi.comresearchgate.net These reactions are often performed in the absence of a solvent or with minimal solvent (liquid-assisted grinding), reducing waste and simplifying purification. nih.gov Ball milling, a common mechanochemical technique, has been successfully applied to the synthesis of various N-heterocycles. mdpi.commdpi.com

While specific examples detailing the mechanochemical synthesis or functionalization of this compound are not abundant, the general applicability of this method to N-heterocycle synthesis is well-documented. asianpubs.orgrsc.org For example, multicomponent reactions, such as the Biginelli reaction to form dihydropyrimidones, have been efficiently carried out using ball milling. mdpi.com These precedents suggest that mechanochemical methods could be adapted for reactions involving this compound, such as condensation reactions at the C4-position after oxidation to the ketone, or for the initial synthesis of the piperidine ring itself. The efficiency and environmental benefits of mechanochemistry make it an attractive area for future research in piperidine chemistry. researchgate.net

Remote C-H Functionalization Strategies

Directing group-assisted C-H functionalization has revolutionized the way organic chemists approach the synthesis of complex molecules. nih.gov This strategy allows for the selective activation and modification of otherwise unreactive C-H bonds. The amide functionality of the N-pivaloyl group can act as a directing group, facilitating the functionalization of specific C-H bonds within the piperidine ring.

Recent studies have demonstrated the palladium-catalyzed C(sp³)–H arylation of piperidines at the C4 position using an aminoquinoline directing group attached at C3. acs.org This approach allows for the synthesis of cis-3,4-disubstituted piperidines with high regio- and stereoselectivity. While this specific example uses a different directing group, the principle of remote C-H activation is highly relevant. Developing conditions where the N-pivaloyl group itself can direct functionalization to remote positions like C3 or C4 is an active area of research. Such transformations would provide a highly efficient route to complex piperidine derivatives by avoiding the need for pre-functionalized starting materials. acs.org For instance, template-based approaches have been developed for the meta-C–H activation of aniline-type substrates, demonstrating the potential for directing functionalization to specific remote sites even in the presence of more electronically favored positions. nih.gov

| Technique | Description | Potential Application to this compound |

|---|---|---|

| Mechanochemistry (Ball Milling) | Using mechanical force to drive chemical reactions, often solvent-free. mdpi.comresearchgate.net | Synthesis of the piperidine ring; condensation reactions involving the 4-position. |

| Remote C-H Functionalization | Using a directing group to selectively activate and functionalize a C-H bond at a distant position in the molecule. nih.govacs.org | N-pivaloyl group-directed arylation, alkylation, or olefination at the C3 or C4 positions of the piperidine ring. |

Structural Characterization and Elucidation Studies of 1 Pivaloylpiperidine 4 Ol and Its Derivatives

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic methods are indispensable for the initial confirmation of a molecule's synthesis and for providing detailed information about its atomic and electronic structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For the analog 1-Boc-4-hydroxypiperidine, the ¹H NMR spectrum reveals distinct signals corresponding to the protons of the piperidine (B6355638) ring, the tert-butyl group, and the hydroxyl group. The chemical shifts (δ) are influenced by the electron density around the protons and the presence of nearby electronegative atoms. The splitting patterns (multiplicity) arise from spin-spin coupling between neighboring protons and provide valuable connectivity information. nih.gov

Interactive Data Table: ¹H NMR Spectral Data for 1-Boc-4-hydroxypiperidine

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.80 | Multiplet | 1H | CH-OH |

| ~3.69 | Multiplet | 2H | Piperidine CH₂ (axial, adjacent to N) |

| ~2.99 | Multiplet | 2H | Piperidine CH₂ (equatorial, adjacent to N) |

| ~1.85 | Multiplet | 2H | Piperidine CH₂ (equatorial, adjacent to CH-OH) |

| ~1.45 | Singlet | 9H | tert-butyl (CH₃)₃ |

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the concentration.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives a distinct signal. For 1-Boc-4-hydroxypiperidine, the spectrum shows signals for the carbons of the piperidine ring, the tert-butyl group, and the carbamate (B1207046) carbonyl group. nih.gov

Interactive Data Table: ¹³C NMR Spectral Data for 1-Boc-4-hydroxypiperidine

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~154.9 | C=O (carbamate) |

| ~79.3 | C(CH₃)₃ |

| ~67.5 | CH-OH |

| ~41.0 | Piperidine C (adjacent to N) |

| ~34.5 | Piperidine C (adjacent to CH-OH) |

Note: Chemical shifts are approximate and can vary with experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS, ESI-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a very precise mass measurement, which can be used to determine the elemental composition of a molecule. nih.gov

For 1-Boc-4-hydroxypiperidine, the expected monoisotopic mass is approximately 201.136 g/mol . pharmacompass.com In a typical mass spectrum, a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass would be observed. The fragmentation pattern can reveal the loss of characteristic fragments, such as the tert-butyl group or the hydroxyl group, providing further confirmation of the structure. nih.gov

Interactive Data Table: Mass Spectrometry Data for 1-Boc-4-hydroxypiperidine

| m/z | Interpretation |

|---|---|

| 202.14 | [M+H]⁺ (protonated molecule) |

| 146.10 | [M - C₄H₉O]⁺ (loss of tert-butoxy (B1229062) group) |

| 102.09 | [M - C₅H₉O₂]⁺ (loss of Boc group) |

Note: The fragmentation pattern can vary depending on the ionization technique used.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Different functional groups absorb IR radiation at characteristic frequencies.

For a molecule like 1-Pivaloylpiperidine-4-ol or its analog 1-Boc-4-hydroxypiperidine, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the C-H stretches of the aliphatic parts of the molecule, and the C=O stretch of the amide or carbamate group. nih.gov

Interactive Data Table: Key IR Absorption Bands for 1-Boc-4-hydroxypiperidine

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3400 (broad) | O-H stretch | Alcohol |

| ~2975 | C-H stretch | Aliphatic CH₃, CH₂ |

| ~1680 | C=O stretch | Carbamate |

Note: The exact positions and shapes of the peaks can be influenced by hydrogen bonding and the physical state of the sample.

Advanced Structural Determination Methods

While spectroscopic methods provide a wealth of information, advanced techniques can offer a more detailed and unambiguous picture of the three-dimensional structure of a molecule.

X-ray Crystallography for Solid-State Conformation (Applicable to derivatives)

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of a compound, a three-dimensional electron density map can be generated, from which the atomic positions, bond lengths, and bond angles can be determined with high precision.

Computational Chemistry and Molecular Modeling for Conformational Analysis

Computational chemistry and molecular modeling are used to predict and analyze the structure, stability, and properties of molecules. These methods can be particularly useful for studying the conformational preferences of flexible molecules like N-acylpiperidines.

Molecular mechanics and quantum mechanical calculations can be used to determine the relative energies of different conformations, such as the chair, boat, and twist-boat forms of the piperidine ring. For N-acylpiperidines, a key conformational feature is the rotation around the N-C(O) bond, which can lead to different orientations of the acyl group relative to the ring.

Computational studies on N-acylpiperidines have shown that the piperidine ring generally prefers a chair conformation. The bulky pivaloyl group in this compound would be expected to have a significant impact on the conformational equilibrium, likely favoring a conformation that minimizes steric strain between the pivaloyl group and the piperidine ring protons. Molecular modeling can provide insights into the preferred rotational state around the N-C(O) bond and the axial versus equatorial preference of the 4-hydroxyl group. mdpi.commdpi.comnih.gov

Role of 1 Pivaloylpiperidine 4 Ol Scaffold in Derivative and Analogue Development

Design Principles for Novel 1-Pivaloylpiperidine-4-ol Analogues

The design of novel analogues based on the this compound scaffold is a meticulous process guided by a set of established principles aimed at optimizing therapeutic potential. A primary objective is the exploration of the chemical space around the core structure to identify modifications that enhance potency, selectivity, and pharmacokinetic properties.

Key design considerations often revolve around the modification of the pivaloyl group, the piperidine (B6355638) ring, and the 4-hydroxyl group. The bulky tert-butyl group of the pivaloyl moiety can be systematically altered to probe the steric and electronic requirements of the target binding site. For instance, replacing it with smaller alkyl groups, cyclic fragments, or aromatic rings can significantly impact ligand-receptor interactions.

Furthermore, the 4-hydroxyl group serves as a critical hydrogen bond donor and a potential site for further functionalization. Esterification, etherification, or replacement with other functional groups can modulate the compound's polarity, metabolic stability, and ability to engage with specific residues within a biological target. The design process often employs computational modeling and structure-activity relationship (SAR) studies from related piperidinol series to rationally guide these modifications.

Impact of Specific Structural Modifications on Biological Activity and Selectivity

The biological activity and selectivity of this compound derivatives are exquisitely sensitive to structural modifications. Even subtle changes to the scaffold can lead to profound differences in pharmacological profiles.

Modifications at the N-Acyl Position: The nature of the acyl group at the 1-position of the piperidine ring is a key determinant of activity. While the pivaloyl group provides a certain level of metabolic stability due to its sterically hindered carbonyl group, its replacement with other acyl moieties can fine-tune the electronic and steric properties of the molecule. For example, replacing the tert-butyl group with less bulky substituents may allow for better accommodation within a constrained binding pocket, potentially increasing affinity. Conversely, introducing larger or more complex acyl groups can introduce new interaction points with the target protein.

Alterations of the 4-Hydroxyl Group: The 4-hydroxyl group is a crucial pharmacophoric feature. Its ability to form hydrogen bonds is often critical for anchoring the molecule within the active site of a target. Conversion of the hydroxyl group to an ether or ester can modulate the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. In some cases, removal or replacement of the hydroxyl group with a non-polar substituent can shift the selectivity profile of the compound towards different biological targets.

Substitution on the Piperidine Ring: Introduction of substituents on the carbon atoms of the piperidine ring can enforce specific conformations and introduce new steric or electronic interactions. For instance, methylation at the C-2 or C-3 position can restrict the rotational freedom of the N-acyl group, locking the molecule into a bioactive conformation and potentially increasing entropy upon binding.

A study on a series of piperidinol analogs as anti-tuberculosis agents revealed that the stereochemistry at the C-4 position and the nature of substituents on an attached aryl ring had a significant impact on activity. nih.govfrontiersin.org While not directly involving the pivaloyl group, these findings underscore the sensitivity of the piperidine-4-ol scaffold to structural changes. nih.govfrontiersin.org

Strategic Importance of the Piperidine Core in Modern Drug Discovery

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds found in approved drugs, highlighting its strategic importance in medicinal chemistry. researchgate.net Its prevalence is due to a combination of favorable properties, including its three-dimensional structure, metabolic stability, and synthetic tractability.

Bioisosteric Replacements and Scaffold Hopping

The piperidine core is a common subject of bioisosteric replacement and scaffold hopping strategies aimed at improving drug-like properties. Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. Replacing a part of a molecule with a bioisostere can lead to improved potency, selectivity, or pharmacokinetic profile.

For instance, the piperidine ring itself can serve as a bioisostere for other cyclic systems. In some contexts, it is considered a potential bioisostere of the piperazine (B1678402) ring, where the introduction of a heteroatom can compensate for the loss of a nitrogen atom's binding role. researchgate.net

Conversely, researchers often seek to replace the piperidine scaffold with other novel ring systems to explore new chemical space and obtain improved properties. Bicyclic structures like 2-azaspiro[3.3]heptane have been proposed as piperidine mimics, sometimes leading to improved solubility and reduced metabolic degradation. nih.gov This "scaffold hopping" approach can lead to the discovery of novel intellectual property and compounds with superior therapeutic windows.

Utility in Fragment-Based Drug Design Approaches

Fragment-based drug design (FBDD) has emerged as a powerful strategy for identifying lead compounds. nih.gov This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. The piperidine scaffold and its derivatives, including structures related to this compound, are valuable components of fragment libraries.

The three-dimensional nature of the piperidine ring makes it an attractive fragment for probing the topology of protein binding sites, an advantage over the often flat, aromatic compounds that dominate many screening collections. cambridgemedchemconsulting.comresearchgate.net Once a piperidine-containing fragment is identified as a "hit," it can be grown or linked with other fragments to generate a more potent lead compound. The this compound scaffold, with its defined substitution vectors at the nitrogen and C-4 positions, is well-suited for such elaboration and optimization strategies.

Future Directions and Emerging Research Avenues for 1 Pivaloylpiperidine 4 Ol

Development and Application of Advanced Preclinical Research Models (e.g., organ-on-a-chip, computational simulations)

The limitations of traditional preclinical models, such as standard 2D cell cultures and animal studies, have propelled the development of more sophisticated systems that can better predict human responses. nih.gov For compounds like 1-Pivaloylpiperidine-4-ol, these advanced models are crucial for generating more accurate and relevant data before moving to clinical phases.

Organ-on-a-Chip (OoC): This technology involves creating miniature tissues and organs on microfluidic chips that simulate human physiology and disease states. nih.govnih.gov These systems can replicate key aspects of an organ's function, including tissue-tissue interfaces, mechanical forces (like breathing in a lung-on-a-chip), and vascular perfusion. nih.gov By culturing human cells in a 3D microenvironment, OoC platforms offer a more realistic model than traditional cell cultures and can mitigate issues of species differences seen in animal models. nih.gov For this compound and its derivatives, OoC could be used to create disease-specific models, such as a "cancer-on-a-chip," to test efficacy and off-target effects on various human organs with greater precision.

Computational Simulations: In silico methods are becoming indispensable tools in the early stages of drug discovery and development. mdpi.com Molecular dynamics (MD) simulations, for instance, allow researchers to study the physical movements of atoms and molecules, providing deep insights into how a compound like this compound might interact with its biological target. mdpi.comresearchgate.net These simulations can predict binding affinity, stability of the compound-target complex, and the conformational changes that occur upon binding. nih.govrsc.org

Studies on the broader class of piperidine (B6355638) derivatives have already demonstrated the power of these computational approaches. For example, molecular docking and MD simulations have been used to identify and analyze the binding modes of piperidine derivatives with targets like the sigma 1 receptor (S1R) and the enzyme Pin1, which is implicated in cancer. nih.govrsc.orgrsc.org Another powerful computational tool is the Quantitative Structure-Activity Relationship (QSAR) analysis, which develops models to predict the biological activity of compounds based on their chemical structure. researchgate.net Such models have been successfully developed for piperidine derivatives to predict their potential as inhibitors of targets like the p53–HDM2 interaction, which is a key therapeutic strategy in oncology. researchgate.net

| Piperidine Derivative Class | Computational Method | Target | Key Finding/Application | Source |

|---|---|---|---|---|

| Piperidine-derived compounds | GQSAR, Molecular Docking, MD Simulations | p53-HDM2 | Identified two lead compounds as potent HDM2 inhibitors with binding energies of -6.639 and -6.305 kcal/mol. | researchgate.net |

| Benzylpiperidine derivatives | Molecular Docking, MD Simulations | Sigma 1 Receptor (S1R) | Elucidated the binding mode and identified crucial amino acid interactions for a potent S1R agonist (Ki of 3.2 nM). | nih.govrsc.org |

| Furan-pyrazole piperidine derivatives | QSAR | Akt1 | Developed a predictive model for inhibitory activity against Akt1, a cancer-related protein. | figshare.com |

For this compound, these computational methods represent a critical path forward. By building predictive QSAR models and running detailed molecular dynamics simulations, researchers can rapidly screen potential modifications to the core structure, prioritizing the synthesis of only the most promising new derivatives.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by analyzing vast datasets to identify patterns and make predictions that are beyond human capacity. intimal.edu.mynih.gov These technologies can be applied at nearly every stage of the drug development pipeline, from target identification to lead optimization. researchgate.netmdpi.com

For a compound like this compound, AI/ML can significantly accelerate the design of new, more potent, and selective derivatives. Machine learning algorithms, including deep learning models, can be trained on large chemical libraries and biological data to predict a molecule's properties, such as its bioactivity, solubility, and toxicity, based solely on its structure. intimal.edu.mynih.govresearchgate.net This predictive power allows for the rapid in silico screening of virtual libraries containing millions of potential compounds, saving immense time and resources compared to traditional high-throughput screening. nih.gov

Furthermore, generative AI models can design novel molecules from scratch (de novo drug design) that are optimized for specific properties. researchgate.net For instance, a reinforcement learning algorithm could be tasked with modifying the this compound scaffold to maximize binding affinity to a target while simultaneously minimizing predicted toxicity. The algorithm iteratively suggests new structures, learns from the predicted outcomes, and progressively generates molecules with a more desirable profile. mdpi.com

The use of QSAR models, as mentioned previously for piperidine derivatives, is a foundational form of machine learning. researchgate.netresearchgate.net The future direction involves employing more advanced techniques, such as graph neural networks and variational auto-encoders, which can better capture the complex relationships between a molecule's 3D structure and its function, leading to more accurate predictions and more innovative molecular designs. nih.govatomwise.com

| AI/ML Application | Description | Potential Impact on this compound Research | Source |

|---|---|---|---|

| Predictive Modeling (ADMET) | AI algorithms are trained on existing data to predict properties like absorption, distribution, metabolism, excretion, and toxicity. | Early-stage filtering of derivatives with poor pharmacokinetic or safety profiles, reducing late-stage failures. | intimal.edu.my |

| Virtual Screening | Using ML models to rapidly screen large virtual libraries of compounds to identify those most likely to be active against a specific target. | Efficient exploration of a vast chemical space around the pivaloylpiperidine scaffold to find new hits. | nih.gov |

| De Novo Drug Design | Generative models create entirely new molecular structures tailored to have a desired set of properties (e.g., high potency, low toxicity). | Creation of novel, optimized pivaloylpiperidine derivatives that may not be conceived through traditional medicinal chemistry. | researchgate.netmdpi.com |

| QSAR Analysis | A statistical method that relates the quantitative chemical structure of a series of compounds to their biological activity. | Guiding the structural modification of this compound to enhance its therapeutic activity. | researchgate.netresearchgate.net |

Exploration of Novel Therapeutic Areas for Pivaloylpiperidine Derivatives Based on Mechanistic Insights

While initial research may focus on a specific therapeutic target, a deeper understanding of a compound's mechanism of action can reveal opportunities in entirely new disease areas. For the broader class of piperidine derivatives, computational and experimental studies have already identified several distinct biological targets, suggesting a wide range of potential therapeutic applications that could be explored for this compound.

Research has shown that different piperidine-based structures can interact with a variety of important biological molecules:

Oncology: Certain piperidine derivatives have been designed and computationally modeled as inhibitors of the p53-HDM2 interaction. researchgate.net Restoring the function of the p53 tumor suppressor by blocking its inhibitor, HDM2, is a major goal in cancer therapy. researchgate.net Other derivatives have shown inhibitory activity against Akt1, another protein implicated in cancer cell survival and proliferation. figshare.comresearchgate.net

Central Nervous System (CNS) Disorders: A screening campaign identified piperidine-based compounds with high affinity for the sigma 1 receptor (S1R), a target of interest for various neurological and psychiatric conditions. nih.govrsc.org

Inflammatory Diseases: Given the central role of inflammation in numerous diseases, identifying compounds with novel anti-inflammatory mechanisms is a high priority. The versatility of the piperidine scaffold makes it a candidate for developing agents that target key inflammatory pathways.

The future for this compound research involves moving beyond initial findings to conduct detailed mechanistic studies. By elucidating precisely how it and its derivatives interact with cellular components, researchers can identify its primary molecular target(s). This mechanistic clarity will then enable a more rational exploration of new therapeutic indications. For example, if mechanistic studies reveal an unexpected interaction with a protein involved in neuroinflammation, this would open up a new and exciting avenue of research in neurodegenerative diseases. This strategy, driven by mechanistic insight, allows for the repositioning of the compound and its derivatives into areas of high unmet medical need.

Q & A

Basic: What are the common synthetic routes for 1-Pivaloylpiperidine-4-ol, and what reaction conditions optimize yield?

This compound is typically synthesized via nucleophilic substitution or condensation reactions. A widely used method involves reacting piperidin-4-ol with pivaloyl chloride in the presence of a base like triethylamine under anhydrous conditions . Optimized conditions include:

- Temperature : 0–5°C to minimize side reactions.

- Solvent : Dichloromethane or tetrahydrofuran for solubility control.

- Catalyst : DMAP (4-dimethylaminopyridine) to enhance acylation efficiency .

Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies in biological activity (e.g., receptor binding affinity) often arise from structural variations or assay conditions. To address this:

- Perform comparative structural analysis (e.g., X-ray crystallography or NMR) to confirm stereochemistry and functional group orientation .

- Standardize assays using isogenic cell lines and controlled pH/temperature conditions to minimize variability .

- Validate findings with in vitro/in vivo correlation studies , particularly for conflicting antiviral or enzyme inhibition results .

Basic: What key functional groups in this compound influence its chemical reactivity?

The piperidine ring and pivaloyl group dictate reactivity:

- Piperidine-4-ol core : The hydroxyl group at position 4 participates in hydrogen bonding and oxidation reactions (e.g., ketone formation with KMnO₄) .

- Pivaloyl group (tert-butyl carbonyl) : Enhances steric bulk, reducing nucleophilic attack susceptibility while stabilizing intermediates in substitution reactions .

These groups enable applications in synthesizing chiral ligands or prodrugs .

Advanced: What strategies optimize the enantiomeric purity of this compound during scale-up synthesis?

To achieve >99% enantiomeric excess (ee):

- Use chiral auxiliaries like (R)- or (S)-BINOL during acylation to direct stereochemistry .

- Employ asymmetric catalysis with palladium or organocatalysts (e.g., proline derivatives) .

- Monitor purity via chiral HPLC (e.g., Chiralpak AD-H column) and optimize recrystallization solvents (e.g., ethanol/water mixtures) .

Basic: What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms structure (e.g., δ ~1.2 ppm for pivaloyl methyl groups) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (C₁₀H₁₉NO₂, [M+H]⁺ = 186.1494) .

- FTIR : Identifies carbonyl (C=O stretch at ~1700 cm⁻¹) and hydroxyl (O-H stretch at ~3200 cm⁻¹) groups .

Advanced: How does the pivaloyl group affect the compound’s metabolic stability in pharmacological studies?

The tert-butyl moiety in the pivaloyl group impedes enzymatic degradation by esterases, enhancing metabolic stability. However, it may reduce solubility, necessitating formulation adjustments (e.g., PEGylation or salt formation) . Comparative studies with acetyl or benzoyl analogs show 2–3x longer plasma half-life in rodent models .

Basic: What are the safety and handling protocols for this compound in laboratory settings?

- Storage : Under nitrogen at 2–8°C to prevent hydrolysis .

- PPE : Nitrile gloves, lab coat, and goggles.

- Waste Disposal : Neutralize with dilute HCl before incineration .

Refer to SDS guidelines (e.g., SynQuest Laboratories) for spill management and first aid .

Advanced: What computational methods predict the bioactivity of this compound analogs?

- Molecular Docking : Use AutoDock Vina to model interactions with targets like CCR5 or kinase enzymes .

- QSAR Modeling : Train models with datasets (e.g., ChEMBL) to correlate substituent effects (e.g., logP, polar surface area) with IC₅₀ values .

- MD Simulations : Assess binding stability over 100-ns trajectories in GROMACS .

Basic: How do researchers differentiate this compound from structurally similar piperidine derivatives?

Key differentiators include:

- Chromatographic Retention : Rf ~0.3 in TLC (ethyl acetate:hexane 1:1) vs. 0.5 for 1-acetyl analogs .

- Melting Point : 98–100°C (sharp) vs. broader ranges for methyl or ethyl derivatives .

- UV-Vis : λmax at 265 nm due to n→π* transitions in the carbonyl group .

Advanced: What strategies mitigate racemization during functionalization of this compound?

- Avoid protic solvents (e.g., methanol) that promote keto-enol tautomerism.

- Use low-temperature conditions (−20°C) for SN2 reactions to preserve stereochemistry .

- Employ chiral stationary phases (e.g., Crownpak CR+) for preparative HPLC purification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.